Methyl 2-(difluoromethoxy)isonicotinate
Overview
Description
Methyl 2-(difluoromethoxy)isonicotinate is a chemical compound with the molecular formula C8H7F2NO3 . It is also known as methyl 2-(difluoromethoxy)pyridine-4-carboxylate . This compound has been investigated for its potential use in thrips pest management . Thrips are tiny insects that can cause damage to crops, and finding effective management strategies is crucial for agriculture.
Synthesis Analysis
Molecular Structure Analysis
The structure of Methyl 2-(difluoromethoxy)isonicotinate consists of a pyridine ring attached to a methyl carboxylate group. It contains a total of 21 bonds , including multiple bonds, rotatable bonds, and aromatic bonds. The compound also features a six-membered ring , an aromatic ester , and an aromatic ether .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Chemistry Innovations
Chemical Modifications and Solvent Applications
The development of bio-based solvents such as 2-methyloxolane (2-MeOx) as alternatives to petroleum-based solvents for the extraction of natural products showcases the potential for methyl 2-(difluoromethoxy)isonicotinate in solvent applications due to its unique chemical structure which may offer specific solubility and extraction efficiency benefits (Rapinel et al., 2020).
Biochemical Interactions
Metabolic Pathways and Toxicity Studies
Research on the metabolism and toxicity of 2-methylpropene (isobutene) provides insights into the metabolic fate of industrial chemicals, highlighting the importance of understanding the biochemical degradation pathways and potential toxicity of compounds like methyl 2-(difluoromethoxy)isonicotinate (Cornet & Rogiers, 1997).
Environmental Considerations
Degradation and Environmental Impact
The microbial degradation of polyfluoroalkyl chemicals in the environment sheds light on the degradation pathways and environmental impacts of persistent organic pollutants. This research suggests the importance of studying the environmental fate and potential degradation mechanisms of methyl 2-(difluoromethoxy)isonicotinate to assess its environmental safety and impacts (Liu & Avendaño, 2013).
Safety And Hazards
- Occupational Safety and Health (OHS/OSH) : The compound poses hazards, including skin and eye irritation. It is labeled with warning pictograms .
: Methyl isonicotinate – a non-pheromone thrips semiochemical – and its potential for pest management : ChemSpider: Methyl 2-(difluoromethoxy)isonicotinate : Mol-Instincts: Structure of Methyl 2-(difluoromethoxy)isonicotinate
properties
IUPAC Name |
methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJQGVVANWHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethoxy)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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